(4Z)-4-(4-chlorophenyl)-4-[5-(4-chlorophenyl)-2-oxo-1H-pyrrol-3-ylidene]butanoic acid
Overview
Description
(4Z)-4-(4-chlorophenyl)-4-[5-(4-chlorophenyl)-2-oxo-1H-pyrrol-3-ylidene]butanoic acid is a useful research compound. Its molecular formula is C20H15Cl2NO3 and its molecular weight is 388.2 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(4-chlorophenyl)-4-[5-(4-chlorophenyl)-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]butanoic acid is 387.0428987 g/mol and the complexity rating of the compound is 613. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activity
The compound 4-(4-chlorophenyl)-4-[5-(4-chlorophenyl)-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]butanoic acid, due to its complex structure, has been studied for various synthetic pathways and biological activities. For instance, research on similar compounds has demonstrated methods for synthesizing new heterocyclic compounds with potential biological activities. Sayed et al. (2003) explored the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrin, leading to derivatives that showed antimicrobial and antifungal activities, indicating the compound's relevance in developing therapeutic agents (Sayed, Hamed, Meligi, Boraie, & Shafik, 2003).
Molecular Docking and Spectroscopic Studies
Further research into similar butanoic acid derivatives, including molecular docking and spectroscopic studies, has been conducted to understand their structural, electronic, and optical properties. Vanasundari et al. (2018) conducted a comprehensive study that included molecular docking to predict the biological activity of butanoic acid derivatives, demonstrating their potential in pharmacological applications (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Synthetic Ion Channels
The ability to optically gate synthetic ion channels using derivatives of butanoic acid highlights the compound's utility in developing advanced materials for controlled release and sensing applications. Ali et al. (2012) demonstrated the optical gating of nanofluidic devices using 4-oxo-4-(pyren-4-ylmethoxy)butanoic acid, showcasing the potential of these compounds in creating multifunctional devices (Ali, Nasir, Ramirez, Ahmed, Nguyen, Fruk, Mafe, & Ensinger, 2012).
Oxidation and Degradation Studies
Investigations into the oxidation and degradation pathways of similar chlorophenol compounds have provided insights into environmental remediation techniques. Qi et al. (2014) studied the catalytic ozonation of 4-chlorophenol, identifying intermediates and proposing degradation pathways, which could inform the environmental management of related compounds (Qi, Yao, You, Zhang, Feng, & van Agtmaal, 2014).
Properties
IUPAC Name |
(4Z)-4-(4-chlorophenyl)-4-[5-(4-chlorophenyl)-2-oxo-1H-pyrrol-3-ylidene]butanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2NO3/c21-14-5-1-12(2-6-14)16(9-10-19(24)25)17-11-18(23-20(17)26)13-3-7-15(22)8-4-13/h1-8,11H,9-10H2,(H,23,26)(H,24,25)/b17-16- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXITMQNZMNSAE-MSUUIHNZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(CCC(=O)O)C3=CC=C(C=C3)Cl)C(=O)N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=C/C(=C(\CCC(=O)O)/C3=CC=C(C=C3)Cl)/C(=O)N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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